(S)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine is a chiral amine compound with a piperidine ring structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique structure allows it to interact with different molecular targets, making it a valuable tool in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine typically involves the reaction of piperidine derivatives with dimethylamine. One common method is the reductive amination of 3-piperidone with dimethylamine in the presence of a reducing agent such as sodium cyanoborohydride. The reaction is carried out under mild conditions, usually at room temperature, to obtain the desired product with high yield and purity.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to ensure scalability and efficiency. The use of automated reactors and optimized reaction conditions allows for the large-scale production of the compound with consistent quality.
Chemical Reactions Analysis
Types of Reactions
(S)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides.
Reduction: Reduction reactions can convert the compound into different amine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield N-oxides, while reduction can produce secondary or tertiary amines.
Scientific Research Applications
(S)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential interactions with biological targets, including enzymes and receptors.
Medicine: It is investigated for its potential therapeutic effects, particularly in the development of new drugs.
Industry: The compound is used in the production of specialty chemicals and as an intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (S)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. The exact pathways and targets depend on the specific application and context of use. For example, in medicinal chemistry, the compound may act as an agonist or antagonist at certain receptors, influencing physiological responses.
Comparison with Similar Compounds
Similar Compounds
®-1-[2-(Dimethylamino)ethyl]piperidin-3-amine: The enantiomer of the compound, with similar chemical properties but different biological activity.
N,N-Dimethyl-3-piperidylamine: A structurally related compound with a similar piperidine ring and dimethylamino group.
3-(Dimethylamino)piperidine: Another related compound with a different substitution pattern on the piperidine ring.
Uniqueness
(S)-1-[2-(Dimethylamino)ethyl]piperidin-3-amine is unique due to its specific chiral configuration, which can result in different biological activities compared to its enantiomer and other similar compounds. This uniqueness makes it a valuable compound for studying stereochemistry and its effects on molecular interactions.
Properties
Molecular Formula |
C9H21N3 |
---|---|
Molecular Weight |
171.28 g/mol |
IUPAC Name |
(3S)-1-[2-(dimethylamino)ethyl]piperidin-3-amine |
InChI |
InChI=1S/C9H21N3/c1-11(2)6-7-12-5-3-4-9(10)8-12/h9H,3-8,10H2,1-2H3/t9-/m0/s1 |
InChI Key |
RRWRXJJLKAEXHN-VIFPVBQESA-N |
Isomeric SMILES |
CN(C)CCN1CCC[C@@H](C1)N |
Canonical SMILES |
CN(C)CCN1CCCC(C1)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.